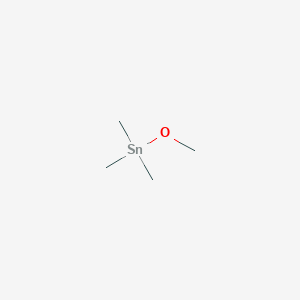
2-Ethynyl-2H-1,3-benzodithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynyl-2H-1,3-benzodithiole is a heterocyclic compound that contains a benzene ring fused with a dithiole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-2H-1,3-benzodithiole typically involves the reaction of 1,3-benzodithiole-2-thione with ethynylating agents. One common method is the Sonogashira coupling reaction, where 1,3-benzodithiole-2-thione is reacted with ethynyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethynyl-2H-1,3-benzodithiole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodithiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Ethynyl-2H-1,3-benzodithiole has several applications in scientific research:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Synthetic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mecanismo De Acción
The mechanism by which 2-Ethynyl-2H-1,3-benzodithiole exerts its effects is primarily related to its electronic structure. The compound can participate in various electronic interactions, such as charge transfer and conjugation, which influence its reactivity and interactions with other molecules. These properties are exploited in applications like organic electronics and materials science, where the compound’s ability to conduct electricity and emit light is valuable .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodithiole-2-thione: A precursor to 2-Ethynyl-2H-1,3-benzodithiole, with similar structural features but different reactivity.
2,1,3-Benzothiadiazole: Another heterocyclic compound with applications in organic electronics, but with a different electronic structure and properties.
Uniqueness
This compound is unique due to its ethynyl group, which imparts distinct electronic properties and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices .
Propiedades
Número CAS |
88790-41-4 |
|---|---|
Fórmula molecular |
C9H6S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
2-ethynyl-1,3-benzodithiole |
InChI |
InChI=1S/C9H6S2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6,9H |
Clave InChI |
LNGHZAVSFBJEBY-UHFFFAOYSA-N |
SMILES canónico |
C#CC1SC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)







![N-(3,5-dichlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14148970.png)
![4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide](/img/structure/B14148979.png)


![(3R)-N-cyclohexyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14148992.png)

